3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methyl-4-phenylpyridine
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Description
3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methyl-4-phenylpyridine is a useful research compound. Its molecular formula is C23H26N4O and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.21066147 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spin-Crossover Iron(II) Complexes
Spin-crossover (SCO) materials, which exhibit a transition between high-spin and low-spin states, are of significant interest due to their potential applications in sensors, memory devices, and displays. A study by Nishi et al. (2010) explored iron(II) complexes with ligands similar in structural complexity to the query compound. These complexes demonstrated steep SCO behavior with small thermal hysteresis, indicating their utility in the development of SCO-based technologies (Nishi et al., 2010).
Crystal Structures of Piperidinyl Compounds
The crystal structure analysis of compounds with piperidinyl components, akin to the query chemical, provides insights into their conformation and potential interactions. Research by Raghuvarman et al. (2014) on derivatives of (1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate revealed differences in molecular conformation that could inform the design of molecular structures with specific physical and chemical properties (Raghuvarman et al., 2014).
Antiulcer Agents
Imidazo[1,2-a]pyridines, featuring a core structure related to the compound of interest, have been synthesized for their potential as antiulcer agents. Starrett et al. (1989) investigated these compounds for their antisecretory and cytoprotective properties, indicating the relevance of such structures in medicinal chemistry for the development of new therapeutic agents (Starrett et al., 1989).
Imidazo[1,2-a]pyridine Synthesis
The synthesis of imidazo[1,2-a]pyridines is critical for exploring their applications in various fields, including drug discovery and materials science. Bagdi et al. (2015) provided a comprehensive review of methodologies for synthesizing imidazo[1,2-a]pyridines, highlighting the versatility and importance of these structures in chemical synthesis and potential applications (Bagdi et al., 2015).
Properties
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperidin-1-yl]-(2-methyl-4-phenylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-3-26-16-13-25-22(26)19-10-14-27(15-11-19)23(28)21-17(2)24-12-9-20(21)18-7-5-4-6-8-18/h4-9,12-13,16,19H,3,10-11,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMIHXYPCZYUIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2CCN(CC2)C(=O)C3=C(C=CN=C3C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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